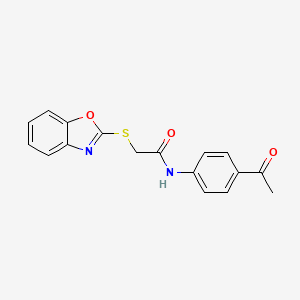![molecular formula C29H26N4O2 B10896584 1-benzyl-2-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-1H-benzimidazole](/img/structure/B10896584.png)
1-benzyl-2-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(BENZYLOXY)-3-METHOXYBENZALDEHYDE 1-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZONE is a complex organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZYLOXY)-3-METHOXYBENZALDEHYDE 1-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZONE typically involves the condensation reaction between 4-(benzyloxy)-3-methoxybenzaldehyde and 1-(1-benzyl-1H-1,3-benzimidazol-2-yl)hydrazine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzylic positions.
Reduction: Reduction reactions could target the hydrazone functional group, converting it to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the specific substitution reaction but may include the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure may allow for the exploration of new reaction pathways and mechanisms.
Biology
Biologically, hydrazones are known for their potential antimicrobial and anticancer activities. This compound could be investigated for similar properties, contributing to the development of new therapeutic agents.
Medicine
In medicine, the compound might be explored for its pharmacological properties, including its potential as a drug candidate for various diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of dyes, polymers, and other functional materials.
Wirkmechanismus
The mechanism of action of 4-(BENZYLOXY)-3-METHOXYBENZALDEHYDE 1-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZONE would depend on its specific biological activity. Generally, hydrazones can act by interacting with cellular targets such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Benzyloxy)-3-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
1-(1-Benzyl-1H-1,3-benzimidazol-2-yl)hydrazine: Another precursor used in the synthesis.
Other hydrazones: Compounds with similar functional groups and potential biological activities.
Uniqueness
The uniqueness of 4-(BENZYLOXY)-3-METHOXYBENZALDEHYDE 1-(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)HYDRAZONE lies in its specific structure, which combines the properties of both benzyloxy and benzimidazole moieties. This combination may result in unique chemical reactivity and biological activity, distinguishing it from other hydrazones.
Eigenschaften
Molekularformel |
C29H26N4O2 |
|---|---|
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
1-benzyl-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]benzimidazol-2-amine |
InChI |
InChI=1S/C29H26N4O2/c1-34-28-18-24(16-17-27(28)35-21-23-12-6-3-7-13-23)19-30-32-29-31-25-14-8-9-15-26(25)33(29)20-22-10-4-2-5-11-22/h2-19H,20-21H2,1H3,(H,31,32)/b30-19+ |
InChI-Schlüssel |
WKFKNDUMIYZWNI-NDZAJKAJSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)OCC5=CC=CC=C5 |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=NNC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-{5-[(2,3-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10896516.png)
![4-{[(E)-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}methylidene]amino}-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10896518.png)
![2-{2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl}-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B10896529.png)
![5-[(4-{(1E)-1-[2-({3-[(4-nitrophenoxy)methyl]phenyl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylic acid](/img/structure/B10896537.png)

![1-methyl-4-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazole-5-carboxylic acid](/img/structure/B10896542.png)
![(5Z)-3-(4-ethoxyphenyl)-2-sulfanyl-5-[3-(1,1,2,2-tetrafluoroethoxy)benzylidene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10896545.png)

methanone](/img/structure/B10896557.png)
![N-(2-ethoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10896563.png)

![2-{[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B10896576.png)
![Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B10896580.png)
![2-[(2-Cyanophenyl)amino]-2-oxoethyl 2-(acetyloxy)benzoate](/img/structure/B10896590.png)
